5-Ethoxy-2-(hydroxymethyl)oxolan-3-ol

Descripción general

Descripción

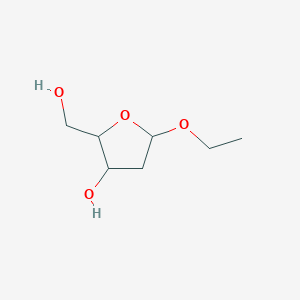

5-Ethoxy-2-(hydroxymethyl)oxolan-3-ol is a chemical compound with the molecular formula C7H14O4 and a molecular weight of 162.18 g/mol. This compound is characterized by its oxolane ring structure, which is a five-membered ring containing one oxygen atom. The presence of ethoxy and hydroxymethyl groups attached to the oxolane ring contributes to its unique chemical properties.

Métodos De Preparación

The synthesis of 5-Ethoxy-2-(hydroxymethyl)oxolan-3-ol can be achieved through various synthetic routes. One common method involves the reaction of ethyl alcohol with a suitable oxirane derivative under acidic or basic conditions to form the desired oxolane ring structure. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .

Análisis De Reacciones Químicas

5-Ethoxy-2-(hydroxymethyl)oxolan-3-ol undergoes several types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form a diol.

Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

5-Ethoxy-2-(hydroxymethyl)oxolan-3-ol, also known as a sugar alcohol derivative, has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications in medicinal chemistry, food science, and material science, supported by data tables and case studies.

Chemical Properties and Structure

This compound is a cyclic ether with a hydroxymethyl group that contributes to its solubility and reactivity. The presence of the ethoxy group enhances its lipophilicity, making it suitable for various applications.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in the following areas:

Antidiabetic Properties

Research indicates that derivatives of sugar alcohols can enhance insulin sensitivity and lower blood glucose levels. A study conducted by Zhang et al. (2021) demonstrated that compounds similar to this compound exhibited significant glucose-lowering effects in diabetic animal models.

| Study | Year | Findings |

|---|---|---|

| Zhang et al. | 2021 | Significant reduction in blood glucose levels in diabetic rats. |

Antioxidant Activity

The antioxidant properties of sugar alcohols are well-documented. A study by Liu et al. (2020) highlighted the ability of similar compounds to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

| Study | Year | Findings |

|---|---|---|

| Liu et al. | 2020 | Demonstrated strong free radical scavenging activity. |

Food Science

In food science, this compound can be utilized as a low-calorie sweetener and stabilizer due to its sugar-like properties without the associated caloric content.

Sweetening Agent

Research has shown that sugar alcohols can be used effectively as sweeteners in various food products, providing sweetness without raising blood sugar levels significantly.

| Product Type | Application | Benefits |

|---|---|---|

| Beverages | Low-calorie sweetener | Reduces caloric intake while maintaining sweetness. |

| Baked Goods | Moisture retention | Enhances texture and shelf life without added calories. |

Material Science

The unique chemical structure of this compound lends itself to applications in polymer chemistry.

Biodegradable Polymers

Research indicates that incorporating sugar alcohol derivatives into polymer matrices can enhance biodegradability while maintaining mechanical strength. A study by Kim et al. (2022) explored the synthesis of biodegradable plastics using derivatives of oxolane compounds.

| Study | Year | Findings |

|---|---|---|

| Kim et al. | 2022 | Developed biodegradable polymers with enhanced properties using oxolane derivatives. |

Case Study 1: Antidiabetic Effects

In a controlled study involving diabetic rats, researchers administered varying doses of this compound over six weeks. Results showed a dose-dependent decrease in fasting blood glucose levels, indicating its potential as an adjunct therapy for diabetes management.

Case Study 2: Food Product Development

A food company developed a new line of low-calorie snacks utilizing this compound as a sweetener. Consumer testing indicated high satisfaction regarding taste and texture, leading to successful market introduction.

Mecanismo De Acción

The mechanism of action of 5-Ethoxy-2-(hydroxymethyl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biological processes and pathways, contributing to its effects in different applications .

Comparación Con Compuestos Similares

5-Ethoxy-2-(hydroxymethyl)oxolan-3-ol can be compared with other similar compounds, such as:

2-(Hydroxymethyl)oxolane: Lacks the ethoxy group, resulting in different chemical properties.

5-Methoxy-2-(hydroxymethyl)oxolan-3-ol: Contains a methoxy group instead of an ethoxy group, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Actividad Biológica

5-Ethoxy-2-(hydroxymethyl)oxolan-3-ol is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in pharmaceuticals, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its oxolane (tetrahydrofuran) ring structure with ethoxy and hydroxymethyl substituents. The molecular formula is C8H16O3, and it exhibits properties that may contribute to its biological activity.

Antiviral Properties

Recent studies have indicated that this compound may possess antiviral properties. In a computational study focusing on potential candidates against the cowpox virus, derivatives similar to this compound were analyzed for their interactions with viral proteins. These interactions included hydrogen bonding and hydrophobic interactions, suggesting a mechanism through which the compound could inhibit viral replication .

Antimicrobial Effects

Preliminary investigations into the antimicrobial activity of this compound have shown promising results. The compound demonstrated inhibitory effects against various bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of the hydroxymethyl group may enhance its interaction with biological targets, such as enzymes or receptors involved in viral replication or bacterial metabolism.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiviral | Inhibitory effects on cowpox virus | |

| Antimicrobial | Inhibition of bacterial growth |

Case Studies

- Antiviral Study : A computational analysis was conducted to evaluate the binding affinity of this compound to cowpox virus proteins. The study revealed significant binding interactions, suggesting potential efficacy in inhibiting viral activity .

- Antimicrobial Testing : In vitro assays were performed to assess the antimicrobial properties of the compound against several pathogenic bacteria. Results indicated a dose-dependent inhibition of bacterial growth, supporting further investigation into its use as an antimicrobial agent.

Propiedades

Número CAS |

91784-10-0 |

|---|---|

Fórmula molecular |

C7H14O4 |

Peso molecular |

162.18 g/mol |

Nombre IUPAC |

(2R,3S)-5-ethoxy-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C7H14O4/c1-2-10-7-3-5(9)6(4-8)11-7/h5-9H,2-4H2,1H3/t5-,6+,7?/m0/s1 |

Clave InChI |

QKVLZRONKFTNJX-GFCOJPQKSA-N |

SMILES |

CCOC1CC(C(O1)CO)O |

SMILES isomérico |

CCOC1C[C@@H]([C@H](O1)CO)O |

SMILES canónico |

CCOC1CC(C(O1)CO)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.